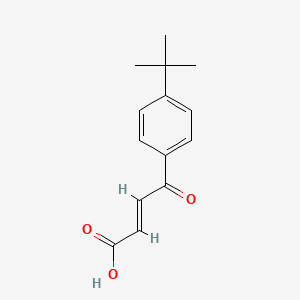

3-(4-tert-Butylbenzoyl)acrylic acid

Description

The exact mass of the compound 3-(4-tert-Butylbenzoyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-tert-Butylbenzoyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-tert-Butylbenzoyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-9H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBQKTQKFFYBES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370861 | |

| Record name | 3-4-tert-butylbenzoylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97678-86-9 | |

| Record name | 3-4-tert-butylbenzoylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-tert-Butylbenzoyl)acrylic acid chemical structure and properties

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-(4-tert-Butylbenzoyl)acrylic acid (CAS: 97678-86-9) represents a critical class of

Chemical Identity & Physiochemical Properties[1][2][3]

The molecule features a para-substituted tert-butyl phenyl ring conjugated to an

Structural Specifications

| Property | Data |

| IUPAC Name | (2E)-4-(4-tert-butylphenyl)-4-oxobut-2-enoic acid |

| Common Name | 3-(4-tert-Butylbenzoyl)acrylic acid |

| CAS Number | 97678-86-9 |

| Molecular Formula | |

| Molecular Weight | 232.28 g/mol |

| Melting Point | 131–132 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, Ethanol, DMSO; Insoluble in Water |

| pKa (Predicted) | ~4.2 (Carboxylic acid) |

Spectroscopic Signature (Expected)[2][5]

-

H NMR (CDCl

-

IR (

): ~1700 (Acid C=O), ~1670 (Ketone C=O), ~1600 (C=C), 2960 (C-H aliphatic).

Synthesis & Production Strategies

The synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid is classically achieved via Friedel-Crafts acylation . This pathway is preferred for its atom economy and the availability of low-cost starting materials (tert-butylbenzene and maleic anhydride).

The Friedel-Crafts Acylation Protocol[6][7][8][9]

Mechanism: The reaction proceeds through the electrophilic attack of the acylium ion (generated from maleic anhydride and Lewis acid) onto the para-position of the tert-butylbenzene. The tert-butyl group acts as a weak activator and para-director due to hyperconjugation and steric hindrance preventing ortho attack.

Critical Process Parameters:

-

Catalyst: Aluminum Chloride (

) is required in stoichiometric excess (min. 2.2 equivalents) because the product (keto-acid) complexes with the aluminum, deactivating the catalyst. -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are standard. Carbon disulfide (

) was historically used but is avoided now due to toxicity. -

Temperature: Controlled at 0–5°C during addition to prevent polymerization of the double bond, then allowed to warm to RT.

Synthetic Pathway Diagram

Figure 1: Friedel-Crafts synthesis pathway for 3-(4-tert-Butylbenzoyl)acrylic acid.

Reactivity & Functionalization[10]

The chemical value of this compound lies in its multifunctional nature. It contains three reactive centers:

-

Aryl Ketone: Susceptible to reduction or nucleophilic attack.

- -Unsaturation: Prime target for Michael additions.

-

Carboxylic Acid: Amenable to esterification or amide coupling.

Heterocycle Formation (The Pyridazinone Route)

The most significant application is the reaction with hydrazine hydrate to form 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one . This scaffold is bio-isosteric with other cardiotonic agents and exhibits potent vasorelaxant activity.

Reaction Logic:

-

Condensation: Hydrazine attacks the ketone carbonyl.

-

Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester), closing the ring.

-

Dehydration: Loss of water yields the pyridazinone.

Reactivity Network Diagram

Figure 2: Divergent synthetic utility of the aroylacrylic acid scaffold.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid via Friedel-Crafts Acylation.

Reagents:

-

Maleic Anhydride (9.8 g, 0.1 mol)

-

tert-Butylbenzene (13.4 g, 0.1 mol)

-

Aluminum Chloride (anhydrous, 29.3 g, 0.22 mol)

-

Dichloromethane (DCM, 100 mL)

-

HCl (conc.) and Ice

Procedure:

-

Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a calcium chloride drying tube.

-

Solvation: Dissolve maleic anhydride (9.8 g) in DCM (50 mL). Add tert-butylbenzene (13.4 g).

-

Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add anhydrous

(29.3 g) portion-wise over 30 minutes. Note: Evolution of HCl gas will occur; ensure proper ventilation. -

Reaction: Allow the orange/red complex to stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.

-

Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Stir vigorously to decompose the aluminum complex.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (

mL). Combine organic phases. -

Purification:

-

Extract the organic phase with 10% Sodium Carbonate (

) solution. The product (acid) will move to the aqueous phase; unreacted hydrocarbons remain in the organic phase. -

Wash the aqueous alkaline layer with diethyl ether to remove traces of neutral impurities.

-

Acidify the aqueous layer carefully with 6N HCl to pH ~2. The product will precipitate as a white solid.

-

Filter, wash with cold water, and dry.

-

-

Recrystallization: Recrystallize from Benzene/Ethanol or Toluene to obtain pure crystals (Yield: ~60-75%).

Applications in Drug Development

Pyridazinone-Based Vasorelaxants

The transformation of 3-(4-tert-butylbenzoyl)acrylic acid into pyridazinones yields compounds with significant cardiovascular activity. The tert-butyl group enhances interaction with hydrophobic pockets in target enzymes (e.g., phosphodiesterase III/IV or COX enzymes).

-

Mechanism: These derivatives often act as calcium sensitizers or PDE inhibitors, leading to vasodilation.

-

Structure-Activity Relationship (SAR): The 6-aryl group (derived from our core compound) is essential for potency. Substitution at the 2-position (N-alkylation) of the pyridazinone ring further modulates bioavailability.

Antimicrobial Agents

Derivatives synthesized via Michael addition of thiols or amines to the acrylic double bond have shown moderate antibacterial activity against Gram-positive strains (S. aureus), likely by alkylating essential bacterial enzymes.

Safety & Handling (MSDS Highlights)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. The intermediate aluminum complex is moisture-sensitive and corrosive.

References

-

Friedel-Crafts Synthesis of Aroylacrylic Acids

- Source: Oakwood Chemical & PrepChem Protocols.

- Context: General synthesis of 3-aroylacrylic acids using maleic anhydride and .

-

URL:

-

Pyridazinone Derivatives as Vasorelaxants

- Title: Design, synthesis and characterization of novel pyridazin-3-one deriv

- Source: PubMed Central (2025).

- Context: Describes the cyclization of aroylacrylic acids with hydrazine to form biologically active pyridazinones.

-

URL:

-

Antimicrobial Activity of Acrylic Acid Derivatives

-

Title: Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening.[2]

- Source: MDPI / ResearchG

- Context: Discusses the cytotoxicity and biological screening of related 3-(4-substituted-benzoyl)

-

URL:

-

-

General Reactivity of Aroylacrylic Acids

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Biological Activities of 3-(4-tert-Butylbenzoyl)acrylic Acid and its Analogs: A Guide for Researchers

This technical guide provides an in-depth literature review of the biological activities associated with 3-(4-tert-Butylbenzoyl)acrylic acid and structurally related compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the synthesis, potential mechanisms of action, and therapeutic applications of this class of molecules, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Introduction: The Therapeutic Potential of Acrylate Derivatives

Acrylic acid derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. Their chemical scaffold allows for diverse structural modifications, leading to compounds with tailored pharmacological profiles. The incorporation of a benzoyl moiety, particularly with a bulky tert-butyl substituent, can significantly influence the molecule's lipophilicity and interaction with biological targets. This guide will explore the known biological effects of compounds structurally related to 3-(4-tert-Butylbenzoyl)acrylic acid, providing a foundational understanding for future research and development in this area.

Synthesis of Acrylic Acid Derivatives

The synthesis of acrylic acid derivatives can be achieved through various established chemical reactions. A common approach involves the reaction of a substituted acetophenone with glyoxylic acid monohydrate in the presence of acetic anhydride and a catalytic amount of an amine like triethylamine, followed by heating. Another method utilizes a Grignard reagent prepared from a substituted bromobenzene, which then reacts with maleic anhydride.[1] These synthetic routes offer flexibility in introducing different substituents on the phenyl ring, allowing for the generation of a library of compounds for biological screening.

Anticancer Activity: Targeting Cellular Proliferation

Several studies have highlighted the potential of acrylic acid derivatives and compounds bearing the 4-tert-butylbenzoyl moiety as anticancer agents. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the induction of apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

A significant body of research points to the ability of certain acrylic acid derivatives to inhibit tubulin polymerization, a critical process for cell division.[2] By interfering with the formation of the mitotic spindle, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][3] For instance, a novel series of acrylic acid and acrylate ester derivatives were designed as analogs of tubulin polymerization inhibitors and showed potent cytotoxic activity against MCF-7 breast carcinoma cells.[2] One of the most active compounds, a methyl acrylate ester, demonstrated an IC50 value of 2.57 µM and significantly inhibited β-tubulin polymerization.[2]

The following diagram illustrates the proposed mechanism of action for anticancer acrylic acid derivatives that target tubulin polymerization.

Figure 1: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the cytotoxic activity of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, T47D, HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4][5]

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-(4-tert-Butylbenzoyl)acrylic acid) in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for a specified period (e.g., 48 hours).[2]

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Summary of Anticancer Activity Data

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

| Methyl acrylate ester 6e | MCF-7 | 2.57 ± 0.16 | [2] |

| Acrylic acid analog 5b | MCF-7 | 5.12 | [2] |

| Acrylic acid analog 5a | MCF-7 | 9.31 | [2] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Lower than erlotinib | [4] |

| 3-(4-chlorophenyl) acrylic acid 4b | MDA-MB-231 | 3.24 ± 0.13 | [3] |

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Compounds containing a benzoylpropionic acid or a tert-butylphenyl moiety have demonstrated significant anti-inflammatory properties. The proposed mechanisms involve the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of Inflammatory Mediators

Research on 3-benzoyl-propionic acid (3BPA) has shown its ability to reduce cell migration and the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory models.[6] Similarly, 4-tert-butylphenyl salicylate (4-TBPS) has been found to decrease NO production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.[7]

Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] This broad-spectrum anti-inflammatory effect is often mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]

The following diagram illustrates the NF-κB signaling pathway and the inhibitory action of tert-butylphenyl derivatives.

Figure 2: Inhibition of the NF-κB pathway by 4-tert-butylphenyl salicylate (4-TBPS).

Experimental Protocol: Nitric Oxide (NO) Production Assay

The Griess assay is a common method for measuring nitrite levels in cell culture supernatants, which is an indicator of NO production.

Principle: This assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).[7]

-

Compound Treatment: Treat the cells with different concentrations of the test compound.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

-

Incubation: Incubate the mixture at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Antimicrobial Activity: A Potential Avenue for New Antibiotics

Acrylic acid and its polymers have been recognized for their antimicrobial properties.[8][9][10] The acidic nature of these compounds is believed to contribute to their ability to inhibit the growth of various microorganisms.

Mechanism of Action: pH-Dependent Inhibition

The antimicrobial activity of poly(acrylic acid) (PAA) containing diblock copolymers increases with a higher acrylic acid content.[8][9] It is hypothesized that the acidic nature of the PAA blocks lowers the local pH, creating an unfavorable environment for bacterial survival. This can lead to disruption of cytoplasmic pH homeostasis, damage to cell membranes, denaturation of proteins, and depurination of DNA.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: The broth microdilution method is a widely used technique to determine the MIC of a compound.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

The following workflow diagram outlines the process of determining the Minimum Inhibitory Concentration.

Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The available literature strongly suggests that 3-(4-tert-Butylbenzoyl)acrylic acid and its structural analogs are a promising class of compounds with multifaceted biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on:

-

Synthesis and Screening: Synthesizing a focused library of 3-(4-tert-Butylbenzoyl)acrylic acid derivatives and screening them against a wider range of cancer cell lines, inflammatory models, and microbial strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for the observed biological activities to guide the design of more potent and selective analogs.

-

In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.

By systematically exploring the pharmacological potential of this chemical scaffold, the scientific community can pave the way for the development of novel therapeutics for a variety of diseases.

References

-

PrepChem.com. Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. [Link]

-

Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances, 13(34), 23849-23864. [Link]

-

New polymeric architectures with (meth)acrylic acid segments. (2005). Progress in Polymer Science, 30(7), 691-724. [Link]

-

The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. (2001). Macromolecules, 34(18), 6229-6235. [Link]

-

Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2016). Acta Cirurgica Brasileira, 31(8), 521-528. [Link]

-

Modified ethylene acrylic acid film for antimicrobial activity. (2021). Journal of Applied Polymer Science, 138(41), 51103. [Link]

-

Antimicrobial activity of poly(acrylic acid) block copolymers. (2014). Materials Science and Engineering: C, 38, 261-267. [Link]

-

Antimicrobial activity of poly(acrylic acid) block copolymers. (2014). Materials Science and Engineering: C, 38, 261-7. [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

-

Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway. (2016). Archives of Pharmacal Research, 39(2), 245-52. [Link]

-

Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (2015). In Vivo, 29(2), 221-6. [Link]

-

Acrylic acid, an "antibiotic" principle in Phaeocystis blooms in antarctic waters. (1960). Science, 132(3428), 676-7. [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]

-

Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). Molecules, 26(16), 4991. [Link]

-

ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (2020). The Moldovan Medical Journal, 63(3), 19-24. [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2021). Molecules, 26(21), 6432. [Link]

-

Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). Molecules, 28(20), 7056. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jppres.com [jppres.com]

- 5. Anticancer activity of N-(4-t-butylbenzoyl)-N’-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells [Actividad anticancerígena de la N-(4-t-butilbenzoil)-N'-feniltiourea: acoplamiento molecular, síntesis y actividad citotóxica en células de cáncer de mama y de cuello uterino] - Ubaya Repository [repository.ubaya.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acrylic acid, an "antibiotic" principle in Phaeocystis blooms in antarctic waters - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Utility of 3-(4-tert-Butylbenzoyl)acrylic Acid: From Covalent Warhead to Antimicrobial Scaffold

Executive Summary: The Renaissance of the Michael Acceptor

In the evolving landscape of drug discovery, the resurgence of covalent inhibitors has shifted focus toward "privileged scaffolds" capable of precise electrophilic attacks. 3-(4-tert-Butylbenzoyl)acrylic acid (3-tBBA) represents a paradigmatic "warhead" in this domain. Unlike generic Michael acceptors, the inclusion of the tert-butyl moiety confers distinct lipophilic properties (

This guide dissects the utility of 3-tBBA across three critical verticals:

-

Covalent Fragment-Based Drug Discovery (FBDD): Targeting non-catalytic cysteines.

-

Antimicrobial Development: Leveraging dual-action mechanisms (membrane disruption and enzyme inhibition).

-

Synthetic Versatility: Serving as a precursor for bioactive heterocycles like pyridazinones.

Chemical Biology & Mechanism of Action[1]

The Electrophilic Warhead

The core utility of 3-tBBA lies in its ability to undergo a Michael addition (conjugate addition). The

-

Selectivity: While reactive, the steric bulk of the tert-butyl group and the electronic modulation of the benzoyl ring tune its reactivity, potentially reducing off-target alkylation compared to smaller, more promiscuous acrylamides.

-

Reversibility: Depending on the local protein environment, the adduct formation can be designed to be reversible or irreversible, a key consideration in avoiding haptenization and immune responses.

Visualization: Cysteine Alkylation Mechanism

The following diagram illustrates the nucleophilic attack of a cysteine thiolate on the

Figure 1: Mechanism of Michael addition between a protein cysteine residue and the 3-tBBA warhead.

Applications in Drug Discovery[2][3]

Antimicrobial Activity

3-tBBA and its derivatives exhibit potent antibacterial properties.[1][2] The mechanism is hypothesized to be twofold:

-

Enzyme Inhibition: Alkylation of essential bacterial enzymes containing active-site cysteines (e.g., specific synthases or sortases).

-

Membrane Disruption: The amphiphilic nature (hydrophilic acid head + lipophilic tert-butyl tail) allows the molecule to insert into bacterial membranes, disrupting integrity similar to cationic peptides or fatty acids.

Comparative Data: Lipophilicity vs. Activity Note: Values are illustrative of class trends.

| Compound Derivative | LogP (Calc) | Membrane Permeability | Cysteine Reactivity ( | Primary Application |

| Unsubstituted (Benzoylacrylic acid) | ~1.8 | Low | High | General Reagent |

| 4-Methyl (Tolyl) | ~2.3 | Moderate | High | Synthetic Intermediate |

| 4-tert-Butyl (3-tBBA) | ~3.5 | High | Balanced | Intracellular Targets |

| 4-Chloro | ~2.5 | Moderate | Very High | Topical/Surface Active |

Fragment-Based Drug Discovery (FBDD)

In FBDD, 3-tBBA serves as an excellent "covalent fragment." Screening libraries containing this scaffold against protein targets (via Mass Spectrometry) allows for the rapid identification of cryptic cysteine pockets. Once a "hit" is found, the tert-butyl group can be modified to improve binding affinity, while the acrylic acid moiety remains the covalent anchor.

Synthetic Precursor for Heterocycles

Beyond direct activity, 3-tBBA is a critical intermediate. Reaction with hydrazines yields pyridazinones , a scaffold found in various anti-inflammatory (COX-2 inhibitors) and cardiovascular drugs (phosphodiesterase inhibitors).

Experimental Protocols

Synthesis of 3-(4-tert-Butylbenzoyl)acrylic Acid

Principle: Friedel-Crafts acylation of tert-butylbenzene with maleic anhydride.

Materials:

-

tert-Butylbenzene (10 mmol)

-

Maleic anhydride (12 mmol)

-

Aluminum chloride (

, anhydrous, 22 mmol) -

Dichloromethane (DCM) or 1,2-Dichloroethane

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

). -

Dissolution: Dissolve maleic anhydride (1.18 g, 12 mmol) in 20 mL of dry DCM.

-

Activation: Cool the solution to 0°C. Add

(2.93 g, 22 mmol) portion-wise over 10 minutes. The solution may turn yellow/orange. -

Addition: Add tert-butylbenzene (1.34 g, 10 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Monitor by TLC; Mobile phase Hexane:EtOAc 3:1).

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold HCl (1 M) to decompose the aluminum complex.

-

Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or Toluene to yield the trans-isomer as a pale yellow solid.

Kinetic Assay: Cysteine Reactivity

Objective: To quantify the electrophilicity of the warhead by measuring the second-order rate constant (

Protocol:

-

Preparation: Prepare a 10 mM stock of 3-tBBA in DMSO. Prepare a 10 mM stock of L-cysteine in PBS (pH 7.4).

-

Reaction: In a UV-transparent cuvette or 96-well plate, mix 3-tBBA (final conc. 50

M) with excess L-cysteine (final conc. 500 -

Measurement: Monitor the decrease in absorbance at the

of the enone system (typically ~290-310 nm) over time using a spectrophotometer. -

Analysis: Plot

vs. time to determine pseudo-first-order rates (

Antibacterial MIC Determination

Standard: CLSI Broth Microdilution.

Protocol:

-

Inoculum: Prepare a bacterial suspension (S. aureus ATCC 29213) adjusted to

CFU/mL in Mueller-Hinton Broth. -

Plate Setup: Add 100

L of inoculum to each well of a 96-well plate. -

Compound Addition: Add 3-tBBA (dissolved in DMSO, <1% final DMSO) in serial two-fold dilutions (range: 128

g/mL to 0.25 -

Controls: Include Growth Control (bacteria + solvent) and Sterility Control (media only).

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity). Verify by absorbance at

.

Strategic Workflow Visualization

The following diagram outlines the decision matrix for utilizing 3-tBBA in a drug discovery campaign, moving from library screening to lead optimization.

Figure 2: Strategic workflow for deploying 3-tBBA in therapeutic development.

References

-

Mechanism of 3-Aroylacrylic Acids

-

Drakulić, B. J., et al. (2011). "Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields." European Journal of Medicinal Chemistry. Link

-

-

Antibacterial Activity of Acrylate Derivatives

-

Cysteine Targeting in Drug Discovery

-

Synthesis of Aroylacrylic Acids

-

Sayed Salem, M., et al. (2014). "Facile synthesis of new fused and non-fused heterocyclic systems from a γ-ketoacid." European Journal of Chemistry. Link

-

-

General Properties of 3-(4-Methylbenzoyl)acrylic acid (Class Representative)

-

Sigma-Aldrich Product Specification. "3-(4-Methylbenzoyl)acrylic acid." Link

-

Sources

Methodological & Application

Application Note: Synthesis of 6-(4-tert-Butylphenyl)pyridazin-3(2H)-one Scaffolds

Abstract & Strategic Overview

This application note details the robust synthesis of 6-(4-tert-butylphenyl)pyridazin-3(2H)-one and its 4,5-dihydro precursor starting from 3-(4-tert-butylbenzoyl)acrylic acid . Pyridazinones are privileged pharmacophores in drug discovery, exhibiting potent cardiotonic, anti-inflammatory, and antihypertensive activities.

While the literature often generalizes the reaction of 3-aroylacrylic acids with hydrazine, this guide addresses a critical specificity: the reaction of

-

Cyclocondensation: Selective formation of the 4,5-dihydro-3(2H)-pyridazinone core.

-

Oxidative Aromatization: Controlled dehydrogenation to access the fully aromatic pyridazinone.

Reaction Mechanism & Logic

The transformation proceeds through a stepwise mechanism. Understanding this causality is essential for troubleshooting and optimization.

Pathway Analysis[1][2][3][4]

-

Michael Addition (The Driving Force): Hydrazine, acting as a nucleophile, attacks the

-carbon of the -

Cyclocondensation: The hydrazide intermediate undergoes intramolecular condensation with the ketone carbonyl, expelling water to close the ring.

-

Aromatization (Step 2): The resulting 4,5-dihydropyridazinone is stable. To restore aromaticity, an external oxidant (e.g., Bromine in Acetic Acid) is required to remove hydrogens from C4 and C5.

Mechanistic Flowchart

Figure 1: Stepwise conversion of 3-aroylacrylic acid to dihydro- and aromatic pyridazinones.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| 3-(4-tert-Butylbenzoyl)acrylic acid | 22071-22-3* | >97% | Starting Material |

| Hydrazine Hydrate | 7803-57-8 | 80% or 99% | Cyclizing Agent |

| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent (Step 1) |

| Glacial Acetic Acid | 64-19-7 | >99% | Solvent (Step 2) |

| Bromine | 7726-95-6 | Reagent Grade | Oxidant (Step 2) |

*Note: CAS is for the generic class or related analog; verify specific vendor CAS for the tert-butyl derivative.

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer & hot plate with oil bath

-

Vacuum filtration setup (Buchner funnel)

-

Dropping funnel (pressure-equalizing)

Experimental Protocol

PART A: Synthesis of 6-(4-tert-Butylphenyl)-4,5-dihydropyridazin-3(2H)-one

Objective: Cyclization of the acrylic acid precursor.

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-(4-tert-Butylbenzoyl)acrylic acid (10 mmol, ~2.32 g) in Absolute Ethanol (30 mL).

-

Note: If solubility is poor at room temperature, gently warm the solution.

-

-

Addition: Add Hydrazine Hydrate (15 mmol, ~0.75 g/0.73 mL) dropwise to the stirred solution at room temperature.

-

Observation: A transient color change or slight exotherm may occur due to the Michael addition.

-

-

Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–4 hours .

-

Monitoring: Monitor progress by TLC (System: Ethyl Acetate:Hexane 1:1). The starting material spot (more polar acid) should disappear, replaced by a less polar product spot.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Cool further in an ice bath (0–5°C) for 30 minutes to maximize precipitation.

-

Filter the solid precipitate under vacuum.

-

Wash the cake with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL).

-

-

Purification: Recrystallize the crude solid from Ethanol .

-

Expected Yield: 70–85%

-

Appearance: White to off-white crystals or needles.

-

PART B: Oxidation to 6-(4-tert-Butylphenyl)pyridazin-3(2H)-one (Optional)

Objective: Conversion of the dihydro-scaffold to the fully aromatic pyridazinone.

-

Preparation: Dissolve the 4,5-dihydropyridazinone product from Part A (5 mmol, ~1.15 g) in Glacial Acetic Acid (15 mL) in a 100 mL flask. Heat to 60–70°C to ensure complete dissolution.

-

Oxidation: Prepare a solution of Bromine (5.5 mmol, ~0.88 g/0.28 mL) in Glacial Acetic Acid (5 mL). Add this solution dropwise to the stirred reaction mixture at 60–70°C.

-

Caution: Bromine is highly corrosive and volatile. Perform this step in a fume hood.

-

-

Reaction: Stir the mixture at 80–90°C for 1–2 hours .

-

Endpoint: The evolution of HBr gas (white fumes) will cease when the reaction is complete.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mass into crushed ice (~100 g). Stir vigorously.

-

The aromatic pyridazinone will precipitate as a solid.

-

Filter the solid and wash thoroughly with water to remove all traces of acid and bromine.

-

Wash with a dilute Sodium Thiosulfate solution (5%) to quench any unreacted bromine.

-

-

Purification: Recrystallize from Ethanol or Ethanol/DMF mixture.

-

Expected Yield: 60–75%

-

Appearance: White or pale yellow crystalline solid.

-

Characterization & Quality Control

Verify the identity of your products using the following spectroscopic markers.

4,5-Dihydropyridazinone (Intermediate)

| Technique | Expected Signal | Interpretation |

| IR (KBr) | 3200–3300 cm⁻¹ | N-H stretch (Amide) |

| 1660–1680 cm⁻¹ | C=O stretch (Amide) | |

| 2900–2980 cm⁻¹ | Aliphatic C-H (C4/C5 methylene) | |

| ¹H NMR | C5-H (Methylene) | |

| C4-H (Methylene) | ||

| N-H (Exchangeable) |

Pyridazinone (Aromatic Product)

| Technique | Expected Signal | Interpretation |

| ¹H NMR | C4-H (Vinylic proton, characteristic doublet) | |

| C5-H (Vinylic proton, characteristic doublet) | ||

| Absence of 2.4–3.1 ppm | Confirms loss of methylene protons (Dehydrogenation) | |

| MS (ESI) | [M+H]⁺ | Molecular ion peak (M_dihydro - 2 Da) |

Troubleshooting & Optimization

-

Oily Product (Step 1): If the dihydropyridazinone separates as an oil, decant the supernatant and triturate the oil with Diethyl Ether or Hexane to induce crystallization.

-

Incomplete Oxidation (Step 2): If TLC shows starting material remaining after 2 hours, add an additional 0.2 eq of Bromine and continue heating. Ensure the acetic acid is glacial (water can retard the reaction).

-

Alternative Oxidants: If Bromine handling is restricted, Sodium 3-nitrobenzenesulfonate in alkaline aqueous medium or Selenium Dioxide in ethanol can be used as alternatives for the dehydrogenation step.

Safety & Compliance

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Avoid contact with skin and inhalation. Use only in a well-ventilated fume hood.

-

Bromine: Causes severe skin burns and eye damage. Highly volatile. Store in a cool, dry place and handle with extreme care.

-

Waste Disposal: Quench bromine waste with sodium thiosulfate before disposal. Segregate halogenated organic waste.

References

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.[1] Biomedical and Pharmacology Journal.

-

Siddiqui, A. A., et al. (2010).[2] Synthesis and Biological Evaluation of Some Pyridazinone Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.

-

Rathish, I. G., et al. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. Z. Naturforsch.

-

Asif, M. (2011). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Korea Science.

Sources

Application Notes and Protocols for 3-(4-tert-Butylbenzoyl)acrylic Acid as a Michael Acceptor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Role of 3-(4-tert-Butylbenzoyl)acrylic Acid in Conjugate Addition Chemistry

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, relies on the predictable reactivity of α,β-unsaturated carbonyl compounds as electrophilic partners. Within this class of Michael acceptors, 3-(4-tert-Butylbenzoyl)acrylic acid emerges as a versatile building block. Its unique structure, featuring a conjugated system activated by both a carboxylic acid and a benzoyl group, renders the β-carbon highly susceptible to nucleophilic attack. The presence of the bulky tert-butyl group on the phenyl ring can impart specific solubility properties and may influence the electronic nature of the benzoyl moiety, potentially modulating reactivity and selectivity in conjugate addition reactions.

This technical guide provides an in-depth exploration of the application of 3-(4-tert-Butylbenzoyl)acrylic acid in Michael addition reactions. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven protocols for its use with common nucleophiles, and provide essential data for the characterization of the resulting adducts. The protocols and insights presented herein are designed to be a self-validating system, empowering researchers to confidently incorporate this valuable reagent into their synthetic strategies.

Mechanistic Principles of Michael Addition to 3-(4-tert-Butylbenzoyl)acrylic Acid

The reactivity of 3-(4-tert-Butylbenzoyl)acrylic acid as a Michael acceptor is governed by the electronic delocalization across its conjugated π-system. The electron-withdrawing nature of both the carbonyl group of the benzoyl moiety and the carboxylic acid group polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon. This renders it a prime target for a wide array of soft nucleophiles.

The general mechanism proceeds via the following key steps:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the acrylic acid moiety.

-

Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized over the α-carbon, the carbonyl oxygen of the benzoyl group, and the carboxylate group.

-

Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a mildly acidic workup, to yield the final 1,4-adduct.

Caption: Generalized workflow of the Michael addition reaction.

Synthesis of 3-(4-tert-Butylbenzoyl)acrylic Acid

While commercially available, understanding the synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid can be valuable for researchers preferring to prepare it in-house. A common method involves the Friedel-Crafts acylation of tert-butylbenzene with maleic anhydride, followed by isomerization. A procedure analogous to the synthesis of similar aroylacrylic acids can be adapted. For instance, a related compound, 3-(4-trifluoromethylbenzoyl)acrylic acid, has been synthesized by heating a mixture of 4-trifluoromethylacetophenone and glyoxylic acid monohydrate with acetic anhydride and a catalytic amount of triethylamine.[1]

General Synthetic Protocol (Adapted):

-

To a stirred mixture of 4-tert-butylacetophenone (1.0 eq) and glyoxylic acid monohydrate (1.0 eq) in acetic anhydride (sufficient to ensure stirring), add a catalytic amount of triethylamine (e.g., 0.05 eq).

-

Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (e.g., 130-140 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the acetic anhydride under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 3-(4-tert-Butylbenzoyl)acrylic acid.

Application Protocols for Michael Additions

The following protocols provide detailed procedures for the conjugate addition of common nucleophiles to 3-(4-tert-Butylbenzoyl)acrylic acid. These serve as a robust starting point for further optimization based on specific substrate and laboratory conditions.

Protocol 1: Aza-Michael Addition with a Primary Amine (e.g., Benzylamine)

The aza-Michael addition provides a direct route to β-amino acid derivatives, which are valuable precursors in medicinal chemistry.

Materials:

-

3-(4-tert-Butylbenzoyl)acrylic acid

-

Benzylamine

-

Methanol (or other suitable polar protic solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel) and developing chamber

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 3-(4-tert-Butylbenzoyl)acrylic acid (1.0 eq) in methanol to a concentration of approximately 0.2 M.

-

To the stirred solution, add benzylamine (1.2 eq) dropwise at room temperature.

-

Monitor the reaction progress by TLC (a typical eluent system would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve spot shape). The reaction is generally complete within a few hours at room temperature.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Michael adduct.

Expected Outcome: The reaction is anticipated to proceed in high yield, providing the corresponding 3-(benzylamino)-3-(4-tert-butylbenzoyl)propanoic acid.

Protocol 2: Thia-Michael Addition with a Thiol (e.g., Thiophenol)

The thia-Michael addition is a highly efficient "click" reaction that forms stable thioether linkages, widely used in bioconjugation and materials science.[2]

Materials:

-

3-(4-tert-Butylbenzoyl)acrylic acid

-

Thiophenol

-

Triethylamine (catalyst)

-

Dichloromethane (or other suitable aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel) and developing chamber

-

Purification apparatus

Procedure:

-

Dissolve 3-(4-tert-Butylbenzoyl)acrylic acid (1.0 eq) and thiophenol (1.1 eq) in dichloromethane to a concentration of approximately 0.5 M in a round-bottom flask.

-

Add a catalytic amount of triethylamine (0.1 eq) to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The reaction is typically rapid, often reaching completion within an hour.

-

Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the triethylamine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure 3-(phenylthio)-3-(4-tert-butylbenzoyl)propanoic acid.

Characterization Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| 3-(4-tert-Butylbenzoyl)acrylic acid (Expected) | ~8.0-7.8 (d, 2H), ~7.6-7.4 (d, 2H), ~7.2-7.0 (d, 1H), ~6.8-6.6 (d, 1H), ~1.3 (s, 9H) | Aromatic carbons, C=O (benzoyl), C=O (acid), C=C, C(CH₃)₃ | ~3000 (O-H), ~1700 (C=O, acid), ~1680 (C=O, ketone), ~1640 (C=C) | Expected [M+H]⁺ |

| trans-3-Benzoylacrylic acid | 7.99-7.96 (m, 2H), 7.66-7.62 (m, 1H), 7.53-7.49 (m, 2H), 7.42 (d, J=15.6 Hz, 1H), 6.88 (d, J=15.6 Hz, 1H)[3] | Not readily available | Not readily available | Not readily available |

| Michael Adduct (Generic Amine) | Disappearance of vinylic protons (~7.2-6.6 ppm), appearance of new aliphatic protons adjacent to the nitrogen and the carbonyl groups. | Disappearance of C=C signals, appearance of new aliphatic carbon signals. | Broad N-H stretch (if applicable), retention of C=O stretches. | Expected [M+H]⁺ of the adduct. |

| Michael Adduct (Generic Thiol) | Disappearance of vinylic protons, appearance of new aliphatic protons. | Disappearance of C=C signals, appearance of new aliphatic carbon signals. | Retention of C=O stretches. | Expected [M+H]⁺ of the adduct. |

Best Practices and Troubleshooting

-

Solvent Choice: For aza-Michael additions, polar protic solvents like methanol or ethanol are generally effective.[4] For thia-Michael additions, aprotic solvents such as dichloromethane or THF are preferred to avoid side reactions with the solvent.

-

Catalyst: While many Michael additions proceed without a catalyst, particularly with strong nucleophiles, a mild base like triethylamine can be beneficial for activating weaker nucleophiles such as thiols.

-

Reaction Monitoring: TLC is a crucial tool for monitoring the consumption of the starting material and the formation of the product. Staining with potassium permanganate can help visualize the disappearance of the double bond.

-

Purification: The carboxylic acid functionality of the starting material and products can lead to streaking on silica gel columns. Adding a small amount of acetic acid to the eluent can improve the chromatography.

-

Side Reactions: In some cases, 1,2-addition to the benzoyl carbonyl can be a competing pathway, although 1,4-addition is generally favored with soft nucleophiles. If 1,2-addition is observed, consider using a less reactive nucleophile or adjusting the reaction temperature. Polymerization of the acrylic acid can also occur, especially at elevated temperatures or in the presence of radical initiators.

Conclusion

3-(4-tert-Butylbenzoyl)acrylic acid is a valuable and versatile Michael acceptor for the synthesis of a diverse range of functionalized molecules. The protocols and guidelines presented in this application note provide a solid foundation for its successful implementation in organic synthesis. By understanding the underlying mechanistic principles and adhering to best laboratory practices, researchers can effectively harness the reactivity of this compound to achieve their synthetic goals in drug discovery and materials science.

References

-

Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]

-

PrepChem. (n.d.). Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. Retrieved from [Link]

-

MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), 8039. [Link]

-

Alfa Aesar. (n.d.). 4-tert-Butylbenzoyl chloride, 98%. [Link]

-

Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]

-

PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]

-

ResearchGate. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]

-

ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. [Link]

-

Beilstein Journals. (n.d.). Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz. [Link]

-

Science.gov. (n.d.). thio-michael addition reaction: Topics by Science.gov. [Link]

-

NSF Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]

-

Wiley Online Library. (n.d.). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]

-

PMC. (n.d.). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. [Link]

-

PubMed. (n.d.). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. [Link]

-

Aichemistry. (n.d.). 3-(4-tert-Butylbenzoyl)acrylic acid - CAS号查询. [Link]

-

PSA. (1984). Some reactions with the Michael adducts of B(4-bromo-3-methyl benzoyl) acrylic acid. [Link]

-

PubChem. (n.d.). tert-Butyl acrylate. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of well-defined poly(tert-butyl acrylate) star polymers. [Link]

-

PMC. (2018). Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

Scribd. (n.d.). COA of Acrylic Acid. [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. [Link]

-

RJPBCS. (n.d.). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. [https://www.rjpbcs.com/pdf/2019_10(6)/[5].pdf]([Link]5].pdf)

-

The Royal Society of Chemistry. (n.d.). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at. [Link]

-

PMC. (n.d.). Synthesis and biological evaluation of (–)-kunstleramide and its derivatives. [Link]

-

JOCPR. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR spectrum [chemicalbook.com]

- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Methyl benzoyl)acrylic acid AldrichCPR 20972-36-5 [sigmaaldrich.com]

Application Notes and Protocols: Thiol Addition to 3-(4-tert-Butylbenzoyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the reaction conditions for the addition of thiols to 3-(4-tert-butylbenzoyl)acrylic acid. This reaction, a classic example of a thiol-Michael addition or conjugate addition, is of significant interest in drug development and materials science for the synthesis of novel thioether compounds. We will delve into the underlying reaction mechanisms, present detailed experimental protocols, and discuss the critical parameters that influence reaction efficiency and product yield. The information is curated to provide researchers with the foundational knowledge and practical steps to successfully implement this valuable conjugation strategy.

Introduction: The Significance of Thiol-Michael Addition

The conjugation of thiols to activated alkenes, such as α,β-unsaturated carbonyl compounds, is a cornerstone of modern synthetic chemistry. This reaction, often referred to as the thiol-Michael addition, is prized for its high efficiency, selectivity, and mild reaction conditions, earning it a place within the esteemed category of "click chemistry".[1] The resulting thioether linkage is robust and finds widespread application in the development of pharmaceuticals, bioconjugates, and advanced materials.[2][3]

3-(4-tert-Butylbenzoyl)acrylic acid is a particularly interesting Michael acceptor. The electron-withdrawing benzoyl group, further substituted with a bulky tert-butyl group, activates the carbon-carbon double bond for nucleophilic attack by a thiol. The carboxylic acid moiety offers a handle for further functionalization or can influence the solubility and biological activity of the final product. Understanding the optimal conditions for thiol addition to this substrate is paramount for harnessing its full synthetic potential.

Reaction Mechanism: A Tale of Two Pathways

The thiol-Michael addition can proceed through two primary mechanistic pathways: a base-catalyzed route and a nucleophile-catalyzed route. The choice of catalyst is a critical experimental decision that dictates the reaction's progression.

Base-Catalyzed Thiol-Michael Addition

In the presence of a base, the reaction is initiated by the deprotonation of the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻).[4] This potent nucleophile then attacks the β-carbon of the activated alkene in 3-(4-tert-butylbenzoyl)acrylic acid, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by the conjugate acid of the base or a protic solvent, yields the final thioether product.

The rate of the base-catalyzed reaction is highly dependent on the pH of the reaction medium, with higher pH values generally leading to faster reaction rates due to an increased concentration of the reactive thiolate species.[5][6]

Caption: Nucleophile-catalyzed thiol-Michael addition workflow.

Factors Influencing the Reaction

Several factors can significantly impact the outcome of the thiol addition to 3-(4-tert-butylbenzoyl)acrylic acid. Careful consideration of these parameters is crucial for optimizing the reaction.

| Parameter | Influence on Reaction | Considerations & Recommendations |

| pH | In base-catalyzed reactions, higher pH increases the concentration of the nucleophilic thiolate, accelerating the reaction rate. [5][7]However, excessively high pH can lead to side reactions or degradation of the reactants. For maleimide-based reactions, a pH range of 6.5-7.5 is often optimal to ensure specificity for thiols. [8][9] | For base-catalyzed reactions, a pH range of 8-10 is a good starting point. Buffering the reaction mixture is recommended to maintain a stable pH. |

| Catalyst | The choice between a base and a nucleophilic catalyst can affect reaction kinetics and compatibility with other functional groups. [4]Phosphines are often more potent catalysts than amines for this reaction. [10] | For general applications, tertiary amines like triethylamine (TEA) or phosphines like tris(2-carboxyethyl)phosphine (TCEP) are excellent choices. TCEP has the added benefit of being a reducing agent, which can be useful for protein conjugations. |

| Solvent | Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by stabilizing charged intermediates. [11]In some cases, the reaction can proceed without a solvent. [12] | DMF and DMSO are generally good choices. For biological applications, aqueous buffer systems are preferred. |

| Substrate Structure | The electronic nature of the thiol and the Michael acceptor plays a key role. Electron-withdrawing groups on the Michael acceptor increase its reactivity. [5]Steric hindrance around the thiol or the double bond can slow down the reaction. [5] | The benzoyl group in 3-(4-tert-butylbenzoyl)acrylic acid strongly activates the double bond for thiol addition. |

| Temperature | Most thiol-Michael additions proceed readily at room temperature. [2]In cases of low reactivity, gentle heating may be employed. | Room temperature is typically sufficient. Monitor the reaction for potential side reactions if heating is applied. |

Experimental Protocols

The following protocols are provided as a starting point for the thiol addition to 3-(4-tert-butylbenzoyl)acrylic acid. Optimization may be necessary depending on the specific thiol used.

Synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid

While a direct synthesis for 3-(4-tert-butylbenzoyl)acrylic acid was not found, a reliable method for a similar compound, 3-(4-trifluoromethylbenzoyl)acrylic acid, can be adapted. [13] Materials:

-

4-tert-Butylacetophenone

-

Glyoxylic acid monohydrate

-

Acetic anhydride

-

Triethylamine (Et₃N)

-

Benzene (or a safer alternative like toluene)

Procedure:

-

Combine 4-tert-butylacetophenone (1 equivalent), glyoxylic acid monohydrate (1 equivalent), and acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of triethylamine.

-

Heat the mixture to an internal temperature of approximately 135°C.

-

Add additional triethylamine and maintain the temperature for 20-30 minutes.

-

Cool the reaction mixture and evaporate the volatiles under reduced pressure.

-

Digest the solid residue with water, filter, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., toluene) to yield pure 3-(4-tert-butylbenzoyl)acrylic acid.

Protocol 1: Base-Catalyzed Thiol Addition

This protocol is suitable for general-purpose synthesis.

Materials:

-

3-(4-tert-Butylbenzoyl)acrylic acid

-

Thiol of interest

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve 3-(4-tert-butylbenzoyl)acrylic acid (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the thiol (1-1.2 equivalents) to the solution.

-

Add the base (1.1-1.5 equivalents) dropwise to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Nucleophile-Catalyzed Thiol Addition for Bioconjugation

This protocol is adapted for the conjugation of thiols on biomolecules, such as proteins, in an aqueous environment.

Materials:

-

Thiol-containing biomolecule (e.g., protein with cysteine residues)

-

3-(4-tert-Butylbenzoyl)acrylic acid derivative (e.g., NHS ester for amine coupling if necessary, or direct use of the carboxylic acid)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Size-exclusion chromatography column

Procedure:

-

Prepare a solution of the thiol-containing biomolecule in degassed PBS buffer. If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. 2. Prepare a stock solution of 3-(4-tert-butylbenzoyl)acrylic acid in a water-miscible organic solvent like DMSO.

-

Add the desired molar excess of the 3-(4-tert-butylbenzoyl)acrylic acid stock solution to the biomolecule solution while gently stirring.

-

Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C, protected from light. [9]5. Remove the unreacted small molecules and byproducts by size-exclusion chromatography.

-

Characterize the resulting conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Conclusion

The thiol-Michael addition to 3-(4-tert-butylbenzoyl)acrylic acid is a robust and versatile reaction for the synthesis of novel thioether compounds. By understanding the underlying mechanisms and carefully controlling the reaction parameters—particularly pH and catalyst choice—researchers can achieve high yields and purity. The protocols provided herein offer a solid foundation for both small molecule synthesis and bioconjugation applications. As with any chemical reaction, empirical optimization for each specific substrate combination is recommended to achieve the best results.

References

- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022-10-21). PMC.

- Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (2026-01-12). Wiley Online Library.

- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021-12-28). ACS Publications.

- Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. (n.d.). Wiley Online Library.

- The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (n.d.). datapdf.com.

- The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. (n.d.). ACS Publications.

- Thiol-ene reaction. (n.d.). Wikipedia.

- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2022-04-13). PubMed.

- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021-12-09). ResearchGate.

- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (n.d.). PMC.

- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.

- Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.

- Maleimide Conjugation Protocol for Thiol Dyes. (2024-08-07). BioActs.

- Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. (n.d.). PrepChem.com.

- Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021-03-24). NSF Public Access Repository.

- Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. (2026-01-19). ResearchGate.

- Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. (n.d.). PubMed.

- Utilising novel thiol-acrylate click reactions to synthesise controlled branched polymer emulsifiers. (n.d.). The University of Liverpool Repository.

Sources

- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. datapdf.com [datapdf.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. prepchem.com [prepchem.com]

Application Notes & Protocols: Covalent Functionalization of Cysteine Residues Using 3-(4-tert-Butylbenzoyl)acrylic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Cysteine Bioconjugation

In the landscape of protein science, drug development, and molecular biology, the ability to selectively modify proteins is a cornerstone technology. Among the 20 proteinogenic amino acids, cysteine stands out as a prime target for chemical modification.[1] Its thiol group (-SH) possesses unique nucleophilicity, and its relatively low natural abundance (around 1.9%) allows for site-specific labeling with minimal off-target effects.[1] This strategic functionalization is pivotal for creating antibody-drug conjugates (ADCs), attaching imaging agents, immobilizing proteins on surfaces, and probing protein structure and function.

This document provides a comprehensive guide to the use of 3-(4-tert-Butylbenzoyl)acrylic acid, a Michael acceptor, for the selective and stable covalent modification of cysteine residues. While reagents like maleimides are widely used, the thioether bonds they form can exhibit instability, potentially reversing via a retro-Michael reaction.[2] Acrylate-based reagents, such as 3-(4-tert-Butylbenzoyl)acrylic acid, offer a robust alternative, forming a stable thioether linkage. The reagent's tert-butylbenzoyl group provides a bulky, hydrophobic handle that can be leveraged for detection or to influence the physicochemical properties of the target protein.

Mechanism of Action: Thiol-Michael Addition

The covalent linkage between a cysteine residue and 3-(4-tert-Butylbenzoyl)acrylic acid is formed through a thio-Michael addition reaction. This reaction is a conjugate addition of a nucleophile—in this case, the cysteine thiol—to an α,β-unsaturated carbonyl compound.

Key Mechanistic Principles:

-

Nucleophilic Activation: The reaction is initiated by the deprotonation of the cysteine's thiol group (-SH) to its more nucleophilic thiolate anion (-S⁻) form.[3] This process is pH-dependent, with reaction rates increasing at pH values above the pKa of the cysteine thiol (typically ~8.3). Therefore, maintaining a reaction pH between 7.5 and 8.5 is critical for efficient conjugation.

-

Conjugate Addition: The activated thiolate anion attacks the electrophilic β-carbon of the acrylic acid moiety.[3] This forms a transient enolate intermediate.

-

Protonation & Product Formation: The enolate intermediate is rapidly protonated by a proton source in the aqueous buffer, yielding the final, stable thioether conjugate.

The reaction is highly chemoselective for cysteine residues under controlled pH conditions, minimizing cross-reactivity with other nucleophilic amino acid side chains like lysine.

Caption: Mechanism of Cysteine modification via Michael Addition.

Experimental Design and Protocols

Successful bioconjugation requires careful planning and execution. The following sections provide a detailed workflow from reagent preparation to final product characterization.

Materials and Reagents

| Reagent | Recommended Grade | Supplier Example | Purpose |

| Protein of Interest | >95% Purity | N/A | Target for modification |

| 3-(4-tert-Butylbenzoyl)acrylic acid | ≥98% | Sigma-Aldrich, TCI | Cysteine modification reagent |

| Tris-HCl | Molecular Biology Grade | Thermo Fisher | Buffering agent |

| NaCl | ACS Grade | VWR | Ionic strength adjustment |

| EDTA | ACS Grade | Sigma-Aldrich | Chelates metal ions, prevents oxidation |

| TCEP-HCl | ≥98% | Thermo Fisher | Reducing agent (disulfide reduction) |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent for stock solution |

| Desalting Columns | e.g., Zeba™ Spin | Thermo Fisher | Purification of modified protein |

Buffer Preparation:

-

Reaction Buffer: 100 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 8.0. Prepare and adjust pH at room temperature. Degas buffer prior to use to minimize oxygen content.

-

TCEP Stock Solution: 100 mM TCEP-HCl in nuclease-free water. Neutralize to pH 7.0 with 1 M NaOH. Prepare fresh and store on ice. TCEP is preferred over DTT as it is odorless and does not contain a thiol that could compete in the reaction.[4]

Experimental Workflow

The overall process involves three key stages: protein preparation, the conjugation reaction, and purification of the final product.

Caption: Workflow for cysteine functionalization.

Step-by-Step Protocol

PART A: Protein Reduction

Causality: This step is critical to ensure the target cysteine residue is in its reduced, free-thiol state and available for reaction. Many proteins form intramolecular or intermolecular disulfide bonds during expression and purification.

-

Dissolve the protein of interest in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Add the freshly prepared, pH-neutral TCEP stock solution to the protein solution to achieve a 10-fold molar excess of TCEP over cysteine residues.

-

Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.

PART B: Conjugation Reaction

Causality: A molar excess of the reagent drives the reaction to completion. DMSO is used to ensure the hydrophobic reagent remains soluble in the aqueous buffer.

-

During the protein reduction step, prepare a 100 mM stock solution of 3-(4-tert-Butylbenzoyl)acrylic acid in anhydrous DMSO.

-

Add the reagent stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final concentration of DMSO in the reaction mixture should not exceed 5% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 2 hours at room temperature with gentle end-over-end rotation. For sensitive proteins, the reaction can be performed at 4°C, but the reaction time may need to be extended to 4-12 hours.

PART C: Purification

Causality: Removal of unreacted reagent and byproducts is essential for downstream applications and accurate characterization.

-

Following incubation, remove the excess 3-(4-tert-Butylbenzoyl)acrylic acid and TCEP using a desalting column (e.g., size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Collect fractions containing the protein, typically monitored by absorbance at 280 nm.

-

Pool the relevant fractions and determine the final protein concentration. Store the modified protein at 4°C for short-term use or at -80°C for long-term storage.

Characterization and Validation

Confirmation of successful conjugation is a mandatory validation step. Mass spectrometry is the gold standard for this analysis.

| Analysis Method | Purpose | Expected Outcome |

| Intact Mass Analysis (ESI-MS) | Confirm covalent addition of the reagent. | An increase in the protein's molecular weight corresponding to the mass of the adduct (MW of reagent = 246.30 Da). |

| Peptide Mapping (LC-MS/MS) | Identify the specific cysteine residue(s) that have been modified. | Identification of a peptide fragment containing a cysteine residue with a +246.30 Da mass shift. |

| UV-Vis Spectroscopy | Quantify the degree of labeling (optional). | An increase in absorbance at the λmax of the benzoyl chromophore, allowing for calculation of labeling efficiency if an extinction coefficient is determined. |

Example Data:

| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |

| Unmodified Protein | 25,000.0 | 25,000.5 | N/A | Starting Material |

| Modified Protein | 25,246.3 | 25,246.9 | +246.4 | Successful single modification |

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Low Modification Efficiency | 1. Incomplete reduction of disulfide bonds. 2. Reagent precipitated out of solution. 3. Reaction pH is too low. 4. Target cysteine is not solvent-accessible. | 1. Increase TCEP concentration or incubation time. Confirm reduction with Ellman's Reagent. 2. Ensure DMSO concentration is adequate but below 5%. Add reagent stock slowly while vortexing. 3. Verify the pH of the Reaction Buffer is between 7.5 and 8.5. 4. Consider partial denaturation with mild chaotropes (e.g., 1-2 M urea), if compatible with protein function. |